N,N-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrrolidine ring attached to a pyrimidine core, with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with pyrrolidine and dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: In chemistry, N,N-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions and receptor-ligand binding .
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific characteristics, such as improved stability or reactivity .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- N,N-dimethyl-2-(pyrrolidin-3-yloxy)acetamide hydrochloride
- 3-(pyrrolidin-3-yloxy)methylpyridine hydrochloride
- 4-methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochloride
Comparison: Compared to these similar compounds, N,N-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine stands out due to its unique pyrimidine core, which imparts distinct chemical and biological properties. The presence of the pyrimidine ring can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-3-yloxypyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14(2)9-4-6-12-10(13-9)15-8-3-5-11-7-8/h4,6,8,11H,3,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXTUKXQQGLYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)OC2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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